molecular formula C14H25NO4 B2731218 ethyl 1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate CAS No. 2089649-23-8

ethyl 1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate

Cat. No.: B2731218
CAS No.: 2089649-23-8
M. Wt: 271.357
InChI Key: NXGYHTXTLHSCLV-UHFFFAOYSA-N
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Description

The compound with the chemical formula “C©OC(=O)C1(Ccccc1)NC(=O)OC©©C” is a complex organic molecule This compound is characterized by its unique structure, which includes an ester functional group, a cyclic aromatic ring, and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the ester and amide precursors. One common method involves the esterification of a carboxylic acid with an alcohol in the presence of an acid catalyst. The resulting ester is then reacted with an amine to form the amide linkage. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality. Additionally, purification techniques such as distillation and recrystallization are employed to isolate the desired compound from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Oxidation: The ester and amide groups can be oxidized under specific conditions, leading to the formation of carboxylic acids and other oxidation products.

    Reduction: Reduction reactions can convert the ester and amide groups into alcohols and amines, respectively.

    Substitution: The aromatic ring in the compound can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed, often in anhydrous solvents.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using catalysts like iron(III) chloride or aluminum chloride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols and amines. Substitution reactions result in various substituted aromatic compounds.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme interactions and as a probe for investigating biological pathways.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The ester and amide groups can form hydrogen bonds with enzymes or receptors, influencing their activity. Additionally, the aromatic ring can participate in π-π interactions, further modulating the compound’s biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • C©OC(=O)C1(Ccccc1)NC(=O)OC©©C
  • C©OC(=O)C1(Ccccc1)NC(=O)OC©©C
  • C©OC(=O)C1(Ccccc1)NC(=O)OC©©C

Uniqueness

This compound is unique due to its combination of ester, amide, and aromatic functionalities. This structural diversity allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile tool in scientific research and industrial applications.

Properties

IUPAC Name

ethyl 1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO4/c1-5-18-11(16)14(9-7-6-8-10-14)15-12(17)19-13(2,3)4/h5-10H2,1-4H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXGYHTXTLHSCLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCCC1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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